molecular formula C12H14N2 B11908901 (S)-4-(Piperidin-3-yl)benzonitrile

(S)-4-(Piperidin-3-yl)benzonitrile

Cat. No.: B11908901
M. Wt: 186.25 g/mol
InChI Key: IFBAFCLKWWHJED-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(Piperidin-3-yl)benzonitrile is an organic compound with the molecular formula C12H14N2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Piperidin-3-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzonitrile and (S)-3-piperidinol.

    Formation of Intermediate: The first step involves the nucleophilic substitution reaction where (S)-3-piperidinol reacts with 4-bromobenzonitrile in the presence of a base like potassium carbonate (K2CO3) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Piperidin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(S)-4-(Piperidin-3-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study its potential biological activities, including its effects on various biological pathways.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(Piperidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Piperidin-3-yl)benzonitrile: Similar in structure but differs in the position of the piperidine ring.

    4-(Piperidin-3-yl)benzonitrile: The non-chiral version of the compound.

    3-(Piperidin-3-yl)benzonitrile: Another positional isomer with different chemical properties.

Uniqueness

(S)-4-(Piperidin-3-yl)benzonitrile is unique due to its specific chiral configuration, which can result in different biological activities compared to its non-chiral or positional isomers. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-[(3S)-piperidin-3-yl]benzonitrile

InChI

InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1

InChI Key

IFBAFCLKWWHJED-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)C#N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.